5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride (C₇H₁₁ClN₂O₃S) is a sulfonamide derivative characterized by a benzene ring substituted with amino, methoxy, and sulfonamide groups. The molecular architecture includes a sulfonamide moiety (-SO₂NH₂) at the 1-position, an amino group (-NH₂) at the 5-position, and a methoxy group (-OCH₃) at the 2-position of the benzene ring. The hydrochloride counterion completes the structure, contributing to ionic bonding and stability.
Key Structural Features
| Feature | Description |
|---|---|
| Core structure | Benzene ring with sulfonamide, amino, and methoxy substituents |
| Substituent positions | -SO₂NH₂ (position 1), -NH₂ (position 5), -OCH₃ (position 2) |
| Hydrochloride ion | Cl⁻ counterion balancing the protonated sulfonamide group |
Crystallographic data for related sulfonamides indicate orthorhombic or monoclinic space groups, with hydrogen bonding between the sulfonamide nitrogen and oxygen atoms of adjacent molecules. For example, the parent compound (5-amino-2-methoxybenzene-1-sulfonamide) forms infinite polymeric chains via N–H⋯O interactions, a pattern likely retained in the hydrochloride salt.
Molecular Geometry and Packing
The benzene ring is planar, with the sulfonamide group adopting a trans conformation due to resonance stabilization. The methoxy group’s electron-donating effect deactivates the ring toward electrophilic substitution but enhances solubility. In the crystal lattice, the hydrochloride ion participates in ionic interactions, stabilizing the structure through electrostatic forces.
Electronic Configuration and Bonding Patterns
The electronic structure of this compound is dominated by resonance within the sulfonamide group and conjugation in the aromatic ring.
Bond Lengths and Angles
| Bond | Length (Å) | Angle (°) | Source |
|---|---|---|---|
| S=O (sulfonamide) | 1.435–1.445 | – | |
| S–N (sulfonamide) | 1.598–1.625 | – | |
| S–C (benzene) | 1.770–1.775 | – | |
| N–H (sulfonamide) | 0.86–0.87 | – |
The sulfonamide group exhibits partial double-bond character between sulfur and nitrogen due to resonance, while the amino group donates electron density into the benzene ring. The methoxy group’s lone pairs contribute to resonance stabilization, directing electron density toward the sulfonamide moiety.
Resonance and Conjugation
Sulfonamide Resonance :
$$ \text{R–S(=O)–NH₂ ⇌ R–S⁻–O⁻–NH₂⁺} $$
This resonance delocalizes charge and strengthens the S–N bond.Aromatic Ring Conjugation :
The amino and methoxy groups participate in conjugation, activating the ring for further substitution. The sulfonamide group, however, is electron-withdrawing due to the electronegative oxygen atoms, creating a balance of electronic effects.
Stereochemical Considerations and Chiral Centers
This compound lacks chiral centers due to its planar benzene ring and the absence of stereogenic atoms. The sulfonamide nitrogen is trigonal planar, and the substituents (amino, methoxy) are arranged in a rigid, non-asymmetric manner.
Conformational Analysis
| Aspect | Description |
|---|---|
| Benzene ring | Planar geometry with alternating single and double bonds |
| Sulfonamide group | Fixed trans conformation due to resonance stabilization |
| Intermolecular interactions | Hydrogen bonds (N–H⋯O, N–H⋯Cl) dominate crystal packing |
Spatial Arrangement
The amino group at position 5 and the methoxy group at position 2 are ortho to each other, creating steric hindrance. This arrangement restricts rotational freedom around the C–N and C–O bonds, locking the molecule into a specific conformation. The hydrochloride ion occupies interstitial sites in the crystal lattice, enhancing ionic interactions without altering the molecular geometry.
Properties
IUPAC Name |
5-amino-2-methoxybenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S.ClH/c1-12-6-3-2-5(8)4-7(6)13(9,10)11;/h2-4H,8H2,1H3,(H2,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCAHWVBWYREEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation and Sulfonamide Formation
Chlorosulfonation is a critical step where the aromatic ring of methoxybenzene derivatives is treated with chlorosulfonic acid in a controlled temperature range (-30 to +30 °C), often in dichloromethane solvent. This forms the sulfochloride intermediate, which is then converted into the sulfonamide by reaction with ammonia or amines.
The reaction mixture is typically quenched by pouring into an ice and aqueous ammonia solution, facilitating direct formation of the sulfonamide salt.
Amino Group Introduction and Protection
The amino substituent at the 5-position is introduced via reactions involving protected amino acids, commonly D-alanine. The amino group of D-alanine is protected to prevent side reactions during subsequent steps.
The protected D-alanine derivative undergoes a Friedel-Crafts type alkylation with methoxybenzene, yielding a protected 4'-methoxy-2-aminopropiophenol intermediate.
After the coupling, deprotection steps liberate the free amino group to form the 5-amino substituent on the sulfonamide ring.
Resolution and Optical Purity
For chiral purity, racemic mixtures of 5-(2-aminopropyl)-2-methoxybenzenesulfonamide are resolved using chiral acids such as (1R)-(−)-10-camphorsulfonic acid in isopropanol. The salt formed is filtered, washed, and recrystallized to isolate the optically pure compound.
Subsequent basification with ammonia precipitates the free amine sulfonamide, which is isolated by filtration and drying.
Formation of Hydrochloride Salt
The hydrochloride salt of 5-Amino-2-methoxybenzene-1-sulfonamide is prepared by treating the free base with hydrochloric acid in ethanol. The reaction is typically performed at room temperature with slow addition of HCl/EtOH, resulting in gradual color change and precipitation of the hydrochloride salt.
The precipitate is collected by filtration, washed with ethanol, and purified by refluxing in acetone to enhance crystallinity and purity.
Detailed Reaction Conditions and Yields
Analytical and Research Findings
The preparation methods emphasize maintaining optical purity by avoiding racemization, especially important for pharmaceutical applications.
The sulfonation step is sensitive to temperature and solvent choice, with dichloromethane preferred for chlorosulfonation to control reaction exothermicity and yield.
The hydrochloride salt form improves compound stability and handling, with ethanol as a solvent facilitating controlled crystallization.
The use of chiral resolving agents like camphorsulfonic acid is effective for isolating enantiomerically pure sulfonamide intermediates, a critical step before further functionalization.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Tamsulosin Synthesis
One of the primary applications of 5-amino-2-methoxybenzene-1-sulfonamide hydrochloride is as an intermediate in the synthesis of Tamsulosin, a selective alpha-1 adrenoceptor antagonist used to treat benign prostatic hyperplasia (BPH). The compound facilitates the production of Tamsulosin by allowing for the selective blocking of alpha-1C receptors, which helps alleviate urinary retention without significantly affecting blood pressure. This selectivity is crucial in minimizing side effects commonly associated with non-selective alpha blockers .
Neurotherapeutic Research
Recent studies have indicated that sulfonamide derivatives, including this compound, can serve as multi-targeting neurotherapeutics. These compounds have shown promise in inhibiting monoamine oxidases (MAOs) and cholinesterases (ChEs), which are critical in neurodegenerative diseases like Alzheimer's. For instance, quinoline-sulfonamides derived from similar structures demonstrated potent inhibitory effects against these enzymes, suggesting potential applications in treating neurodegenerative disorders .
Chemical Synthesis
Precursor in Organic Synthesis
The compound acts as a precursor in various organic synthesis pathways. It can be modified to yield other biologically active molecules through various chemical reactions such as acylation or reductive amination. For example, it can be transformed into more complex structures that possess enhanced pharmacological properties .
Kinetic Resolution Techniques
Innovative methods for synthesizing optically pure forms of this compound have been developed using kinetic resolution techniques. These methods allow for the efficient separation of enantiomers, leading to high-purity products that are essential for pharmaceutical applications. The process involves the use of tartaric acid as a resolving agent to achieve enantiomeric purity exceeding 99.9% .
Research Applications
Proteomics Research
this compound has been utilized in proteomics research due to its ability to interact with various proteins and enzymes. Its sulfonamide group allows it to form reversible covalent bonds with active site residues in target proteins, making it a valuable tool for studying protein function and interactions .
Mechanism of Action
The mechanism of action of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations:
- Substituent Position: The target compound’s amino group at C5 distinguishes it from analogues like 4-Amino-N-(4-methoxybenzyl)benzenesulfonamide (amino at C4) and 3-Amino-4-methoxy-N,N-dimethyl-benzenesulfonamide (amino at C3) . Positional isomerism impacts electronic distribution and binding affinity.
- Functional Groups: The aminopropyl side chain in (R)-(+)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide HCl introduces a basic center, altering pharmacokinetics (e.g., enhanced membrane permeability) relative to the simpler amino group in the target compound .
Pharmacological and Physicochemical Comparisons
Solubility and Stability
- Hydrochloride Salt: The target compound’s HCl salt improves aqueous solubility, critical for bioavailability. In contrast, neutral sulfonamides like 4-Amino-N-(4-methoxybenzyl)benzenesulfonamide may require co-solvents for dissolution .
- Stability: Dimethylated analogues (e.g., 5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide) exhibit higher purity (98% vs. 95% for the target compound), suggesting improved synthetic stability due to reduced reactivity of the dimethylated sulfonamide group .
Pharmacological Activity
Sulfonamides are renowned for antibacterial activity via dihydropteroate synthase inhibition. However, structural modifications alter specificity:
- Amino Group Position: The target compound’s C5 amino group may optimize hydrogen bonding with bacterial enzymes compared to C3 or C4 isomers .
- Aminopropyl Side Chain: The (R)-(+)-5-(2-aminopropyl) derivative’s basic side chain could broaden activity to antiviral or neurological targets, diverging from classical antibacterial applications .
Biological Activity
5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride, commonly known as a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound is particularly noted for its role as a selective blocker of alpha-1C adrenergic receptors, which is significant in treating urinary retention related to benign prostatic hyperplasia (BPH) without causing hypotension, a common side effect associated with other non-selective blockers .
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and receptors:
- Alpha-1C Adrenergic Receptor Blockade : This action helps alleviate urinary retention by relaxing smooth muscle in the prostate and bladder neck .
- Inhibition of Carbonic Anhydrase : The compound exhibits inhibitory activity against carbonic anhydrase isoforms, particularly hCA IX, which is associated with tumor growth and metastasis. This inhibition can lead to increased oxidative stress in cancer cells, potentially enhancing the efficacy of other therapeutic agents .
Biological Activity Overview
Case Studies and Research Findings
- Selective Alpha Blockade :
-
Anticancer Properties :
- In vitro studies revealed that this compound inhibited the proliferation of MDA-MB-231 breast cancer cells with an IC50 value of approximately 0.126 μM, showcasing its potential as an anticancer agent. It exhibited a significant selectivity index over non-cancerous cells, indicating a promising therapeutic window .
-
Carbonic Anhydrase Inhibition :
- The compound was tested against various human carbonic anhydrase isoforms, displaying notable inhibitory constants (Ki) that suggest a strong potential for use in cancer therapies targeting hypoxic tumor environments. The selectivity for hCA IX over other isoforms further emphasizes its relevance in oncology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride with high yield and purity?
- Methodological Answer : The compound can be synthesized via sulfonylation of 5-amino-2-methoxyaniline using chlorosulfonic acid, followed by reaction with hydrochloric acid. Key steps include controlled temperature (e.g., 0–5°C during sulfonation to minimize side reactions) and purification via recrystallization from ethanol/water mixtures. Purity validation requires HPLC (≥98%) and elemental analysis .
Q. Which spectroscopic techniques are most reliable for confirming the structural identity of this compound?
- Methodological Answer : Combine H and C NMR to verify aromatic substitution patterns and sulfonamide linkage (e.g., characteristic downfield shifts for sulfonamide protons). FT-IR confirms sulfonamide S=O stretches (~1350 cm) and NH bending modes. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. How can solubility challenges in aqueous buffers be addressed during in vitro assays?
- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) with sonication to enhance dissolution. For pH-sensitive studies, prepare stock solutions in 0.1 M HCl or NaOH (depending on pKa) and dilute into phosphate-buffered saline (PBS). Dynamic light scattering (DLS) monitors aggregation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide derivatives across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum protein interference). Standardize protocols using reference compounds (e.g., acetazolamide for carbonic anhydrase inhibition) and include negative controls. Meta-analysis of dose-response curves and statistical power adjustments (e.g., Bonferroni correction) mitigate false positives .
Q. How can the stereochemical configuration of the compound influence its pharmacological activity?
- Methodological Answer : Chiral centers (e.g., in analogs like (R)-(+)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide hydrochloride) require enantiomeric separation via chiral HPLC (e.g., Chiralpak IA column). Compare IC values of isolated enantiomers in target assays (e.g., receptor binding) to identify stereospecific effects .
Q. What computational approaches predict interactions between this sulfonamide and biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) with X-ray crystallography data of target proteins (e.g., carbonic anhydrase II, PDB: 1CA2). Validate predictions via site-directed mutagenesis and isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. How should researchers design longitudinal studies to assess chronic toxicity or metabolic stability?
- Methodological Answer : Implement a three-phase design: (1) acute exposure (24–72 hr) in hepatocyte models, (2) subchronic (14-day) rodent studies with LC-MS/MS plasma analysis, and (3) metabolite profiling via C radiolabeling. Monitor renal/hepatic biomarkers (e.g., ALT, creatinine) and histopathology .
Data Analysis & Interpretation
Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data?
- Methodological Answer : Fit sigmoidal curves (Hill equation) to calculate EC values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For outliers, apply Grubbs’ test or leverage machine learning (e.g., random forests) to identify confounding variables (e.g., solvent batch effects) .
Q. How can researchers distinguish between specific and non-specific binding in receptor assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
